molecular formula C32H36N2O10 B12753966 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- CAS No. 20079-15-6

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)-

Cat. No.: B12753966
CAS No.: 20079-15-6
M. Wt: 608.6 g/mol
InChI Key: NDLVVIVMUWEGGQ-BTKVJIOYSA-N
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Description

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is a complex organic compound with a unique structure that includes diethylamino, ethoxy, phenyl, diphenyl, and nitroethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- typically involves multiple steps. One common method includes the reaction of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene with citric acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

20079-15-6

Molecular Formula

C32H36N2O10

Molecular Weight

608.6 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28N2O3.C6H8O7/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

NDLVVIVMUWEGGQ-BTKVJIOYSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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